![molecular formula C25H22N4O3 B2383081 3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1021130-85-7](/img/structure/B2383081.png)
3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. TAK-915 is a selective antagonist of the muscarinic M1 receptor, which is involved in learning and memory processes in the brain.
Applications De Recherche Scientifique
Antimicrobial Activity
A novel series of thiazolidinone derivatives, structurally related to the compound of interest, demonstrated antimicrobial activity against a range of bacteria (S.aureus, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, S. typhi, P. vulgaris, and S. flexneri) and fungi (A. niger, C. albicans, A. fumigatus, and A. clavatus), highlighting the potential of such compounds in treating infectious diseases (Patel, Kumari, & Patel, 2012).
Anti-inflammatory and Analgesic Properties
Research on piperazinylthienylpyridazine derivatives, which share a structural motif with the compound , revealed promising anti-inflammatory and analgesic properties, suggesting potential applications in pain and inflammation management (Refaat, Khalil, & Kadry, 2007).
Antitumor Activity
Compounds with a similar structure, incorporating chromen-2-one and piperazine moieties, have been synthesized and evaluated for their antitumor activity. For example, certain derivatives have shown efficacy against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), offering insights into the development of new anticancer agents (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antidiabetic Potential
A study on triazolo-pyridazine-6-yl-substituted piperazines evaluated their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition, revealing significant insulinotropic activities and offering a new direction for diabetes treatment research (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antibacterial and Antioxidant Properties
The synthesis of novel 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives and their evaluation for antibacterial and antioxidant activities highlight the potential of such compounds in addressing bacterial infections and oxidative stress-related conditions (Al-ayed, 2011).
Mécanisme D'action
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazinone derivatives have been known to affect a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The molecular weight of the compound is 43752, which might influence its pharmacokinetic properties.
Result of Action
Pyridazinone derivatives have been known to exhibit a wide range of pharmacological activities .
Propriétés
IUPAC Name |
3-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-6-8-18(9-7-17)21-10-11-23(27-26-21)28-12-14-29(15-13-28)24(30)20-16-19-4-2-3-5-22(19)32-25(20)31/h2-11,16H,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICOPRDEOLONPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.